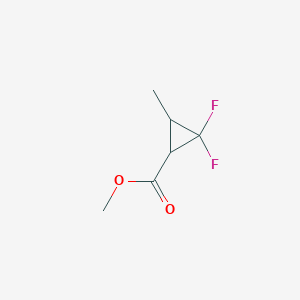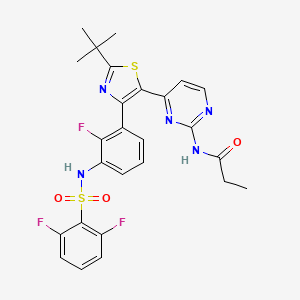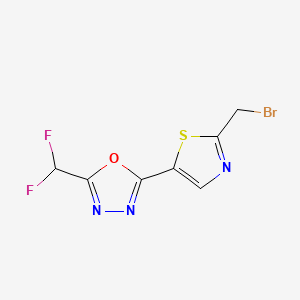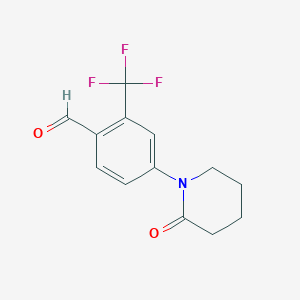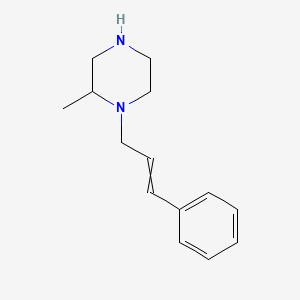
2-Methyl-1-(3-phenylprop-2-enyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a synthetic compound belonging to the class of acyl piperazine opioids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve the ammoniation of 1,2-dichloroethane or ethanolamine. Piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological systems, particularly its binding to opioid receptors.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its binding to µ opioid receptors in the central nervous system. This binding leads to the activation of these receptors, resulting in analgesic effects. The compound’s effects are mediated through the inhibition of neurotransmitter release and modulation of pain pathways .
Comparación Con Compuestos Similares
Similar Compounds
- AP-237 (bucinnazine)
- AP-238
- Para-methyl-AP-237
- Azaprocin
- Para-nitroazaprocin
Uniqueness
2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to bind to opioid receptors with high affinity makes it a potent analgesic, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C14H20N2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-methyl-1-(3-phenylprop-2-enyl)piperazine |
InChI |
InChI=1S/C14H20N2/c1-13-12-15-9-11-16(13)10-5-8-14-6-3-2-4-7-14/h2-8,13,15H,9-12H2,1H3 |
Clave InChI |
VLQWQIOKDHGDGO-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


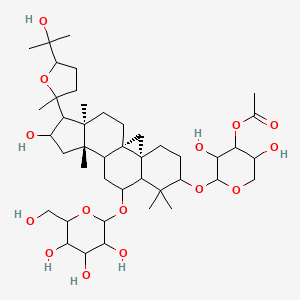
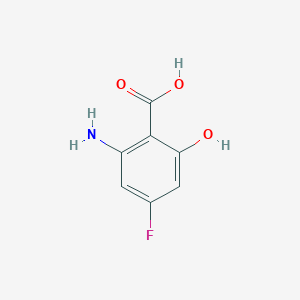
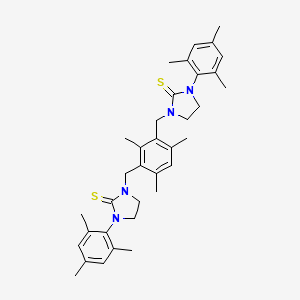

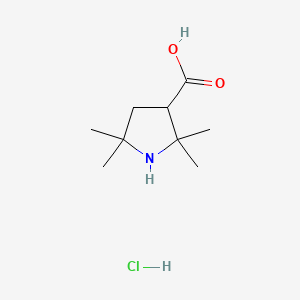
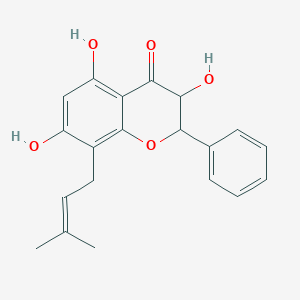


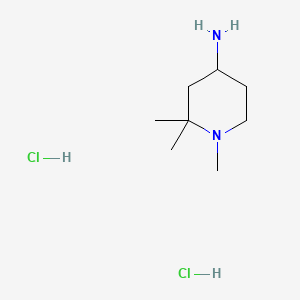
![(Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene](/img/structure/B14780833.png)
